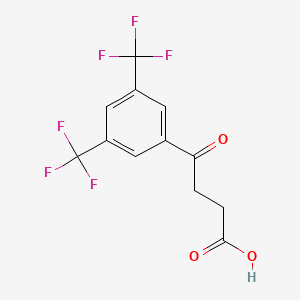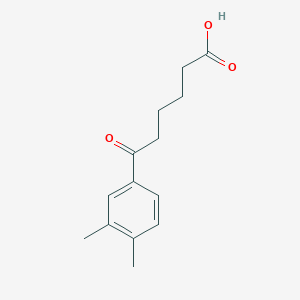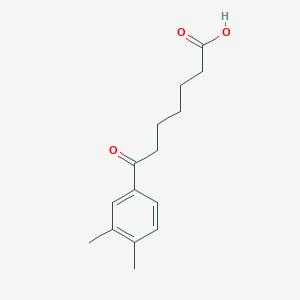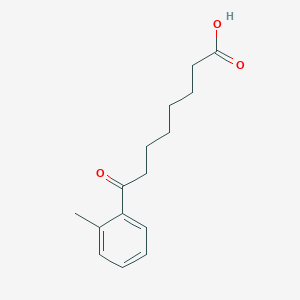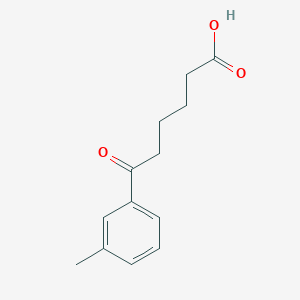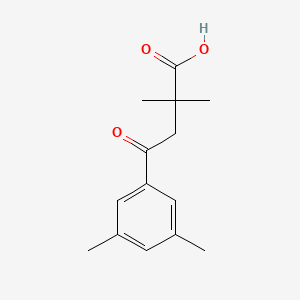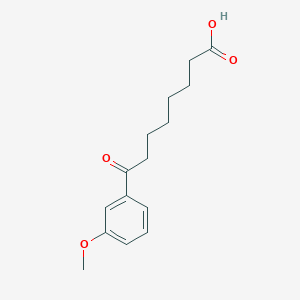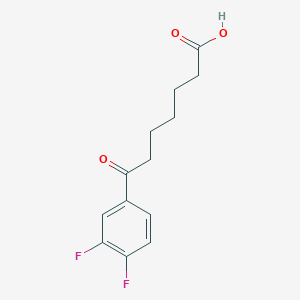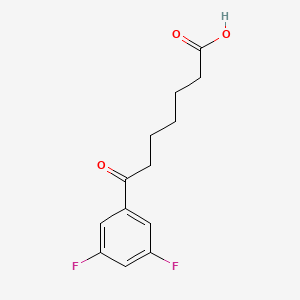
6-Oxo-6-(2-trifluoromethylphenyl)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Building Blocks for ACE Inhibitors : 6-Oxo-6-(2-trifluoromethylphenyl)hexanoic acid derivatives, such as L‐Homophenylalanine (L‐HPA) and N6‐protected‐2‐oxo‐6‐amino‐hexanoic acid (N6‐protected‐OAHA), are used as building blocks in the manufacture of angiotensin-converting enzyme (ACE) inhibitors. This is achieved through the simultaneous synthesis from related compounds using Escherichia coli aspartate aminotransferase variants (Lo et al., 2009).
Corrosion Inhibitors : Schiff's bases derived from lysine and aromatic aldehydes, including variants of this compound, are utilized as green corrosion inhibitors for mild steel. These compounds have shown significant efficiency in protecting steel against corrosion in acidic environments (Gupta et al., 2016).
Plant Growth Regulation : Hexanoic acid derivatives, such as hexanoic acid 2-(diethylamino) ethyl ester (DA-6), have applications in agriculture as plant growth regulators. These compounds are synthesized from hexanoic acid and other reagents, showing potential in enhancing plant growth (Zhao Qing-lan, 2007).
Single-Molecule Magnets : Novel hexametallic MnIII complexes using this compound derivatives exhibit properties of single-molecule magnets. These compounds have potential applications in molecular spintronics due to their unique magnetic behaviors (Rojas-Dotti & Martínez-Lillo, 2017).
Fluorescence in Oligodeoxyribonucleotides : Some derivatives of this compound are used in the synthesis of fluorophores, which are attached to oligodeoxyribonucleotides to enhance their fluorescence signals and hybridization affinity, important in molecular biology and biochemistry studies (Singh & Singh, 2007).
Acid Recovery in Diffusion Dialysis : In the field of chemical engineering, novel anion exchange membranes containing this compound derivatives are used for acid recovery via diffusion dialysis. This application is significant in the context of industrial acid waste management and recycling (Irfan et al., 2018).
Propriétés
IUPAC Name |
6-oxo-6-[2-(trifluoromethyl)phenyl]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O3/c14-13(15,16)10-6-2-1-5-9(10)11(17)7-3-4-8-12(18)19/h1-2,5-6H,3-4,7-8H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBTYVSWZZCRBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCC(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
